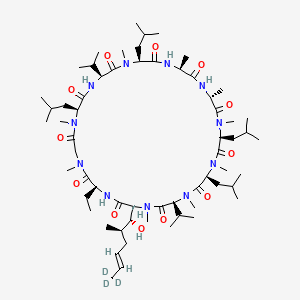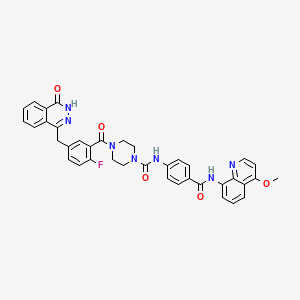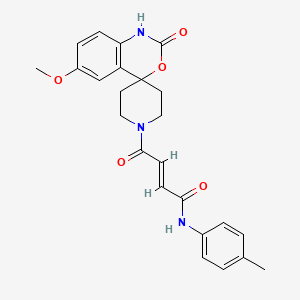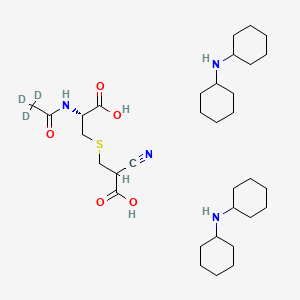
Tubulin polymerization-IN-39
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin polymerization-IN-39 is a chemical compound known for its ability to inhibit the polymerization of tubulin, a protein that plays a critical role in maintaining cellular structure and facilitating cell division. This compound occupies the colchicine-binding site on tubulin, thereby preventing the formation of microtubules, which are essential for various cellular processes, including mitosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin polymerization-IN-39 involves multiple steps, including the formation of the core structure and subsequent functionalization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tubulin polymerization-IN-39 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Applications De Recherche Scientifique
Tubulin polymerization-IN-39 has a wide range of scientific research applications, including:
Mécanisme D'action
Tubulin polymerization-IN-39 exerts its effects by binding to the colchicine-binding site on tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to the inhibition of cell division and induces apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of microtubule dynamics and the activation of apoptotic pathways .
Comparaison Avec Des Composés Similaires
Colchicine: A well-known tubulin inhibitor that also binds to the colchicine-binding site on tubulin.
Vincristine: Another tubulin inhibitor that disrupts microtubule formation and is used in cancer therapy.
Paclitaxel: A microtubule-stabilizing agent that promotes the polymerization of tubulin and is used in cancer treatment.
Uniqueness: Tubulin polymerization-IN-39 is unique in its specific binding to the colchicine-binding site and its potent inhibitory effects on tubulin polymerization. Unlike other tubulin inhibitors, it has shown promising results in inhibiting cancer cell proliferation with relatively low toxicity .
Propriétés
Formule moléculaire |
C21H21N5O5 |
|---|---|
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
2-methoxy-5-[2-(3,4,5-trimethoxyanilino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenol |
InChI |
InChI=1S/C21H21N5O5/c1-28-16-6-5-12(9-15(16)27)14-7-8-22-21-24-20(25-26(14)21)23-13-10-17(29-2)19(31-4)18(11-13)30-3/h5-11,27H,1-4H3,(H,23,25) |
Clé InChI |
ZNCASPPQTIOFRQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)NC4=CC(=C(C(=C4)OC)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-5-acetyloxy-6-[(10S,13R,14R)-3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12406158.png)
![(3S,6S,9S,12R,15R,18S)-15-[(2S)-Butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacy clooctadecane-2,5,8,11,14,17-hexone](/img/structure/B12406168.png)

![5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12406178.png)


![(2S,3R,4R,5R,6S)-5-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B12406189.png)




